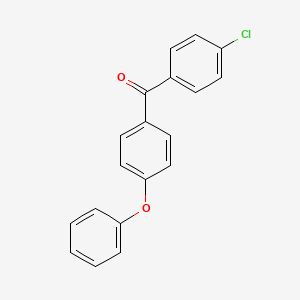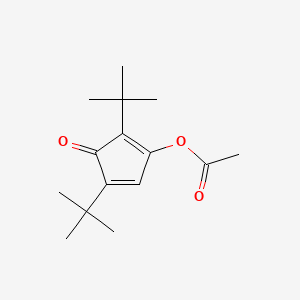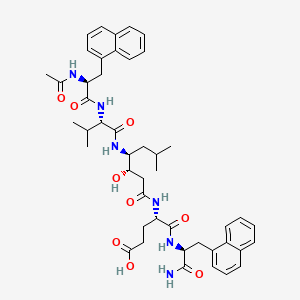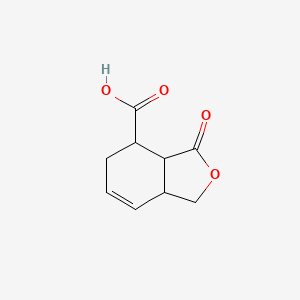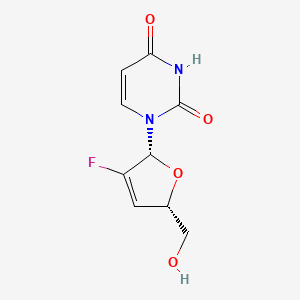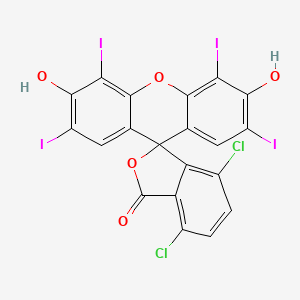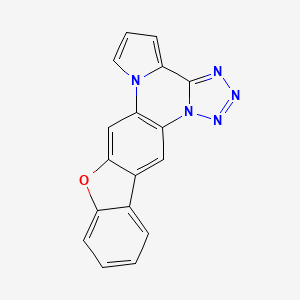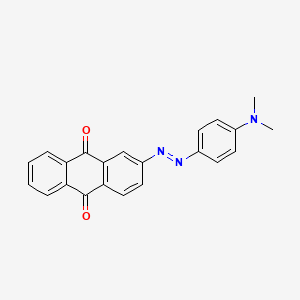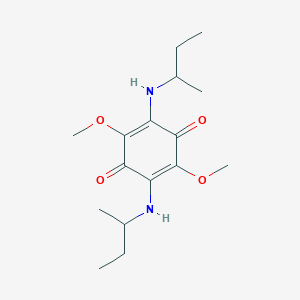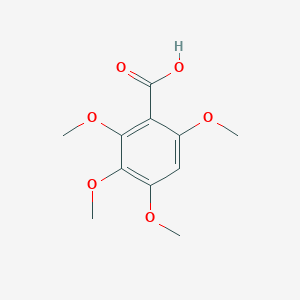
2,3,4,6-Tetramethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetramethoxybenzoic acid is an organic compound with the molecular formula C11H14O6 It is a derivative of benzoic acid, where four methoxy groups are attached to the benzene ring at the 2, 3, 4, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-tetramethoxybenzoic acid typically involves the methylation of benzoic acid derivatives. One common method is the methylation of 2,3,4,6-tetrahydroxybenzoic acid using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,6-Tetramethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2,3,4,6-Tetramethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,3,4,6-tetramethoxybenzoic acid exerts its effects depends on its interaction with molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. In medicinal chemistry, it may act as an inhibitor or modulator of specific biological pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
2,3,4-Trimethoxybenzoic acid: Lacks one methoxy group compared to 2,3,4,6-tetramethoxybenzoic acid.
2,3,5,6-Tetramethoxybenzoic acid: Has methoxy groups at different positions on the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of four methoxy groups can enhance its solubility in organic solvents and affect its interaction with biological targets.
Propriétés
Numéro CAS |
6342-81-0 |
|---|---|
Formule moléculaire |
C11H14O6 |
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
2,3,4,6-tetramethoxybenzoic acid |
InChI |
InChI=1S/C11H14O6/c1-14-6-5-7(15-2)9(16-3)10(17-4)8(6)11(12)13/h5H,1-4H3,(H,12,13) |
Clé InChI |
SXQDBFAKUJMCRC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1C(=O)O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


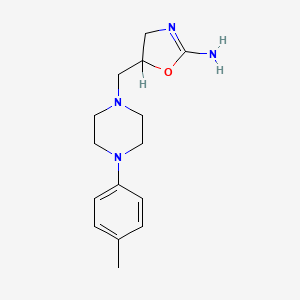
![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
